1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine
Description
1-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine is a piperazine-based derivative characterized by a benzodioxin ring substituted with a chlorine atom at position 6 and a methyl-linked phenylpiperazine moiety at position 6.
Properties
IUPAC Name |
1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-10-15(19-16(11-17)13-23-14-24-19)12-21-6-8-22(9-7-21)18-4-2-1-3-5-18/h1-5,10-11H,6-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNPDAHTEKVXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC3=C2OCOC3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
It features a piperazine ring substituted with a 6-chloro-4H-1,3-benzodioxin moiety, which is believed to contribute to its biological activity. The molecular weight is approximately 306.78 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, disrupting metabolic pathways essential for cell survival and proliferation.
- Receptor Binding : It exhibits affinity for various receptors, influencing signaling pathways related to cancer cell growth and apoptosis.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound:
- Cell Proliferation Inhibition : Research indicates that this compound can significantly inhibit the proliferation of several cancer cell lines. For instance, in vitro studies demonstrated an IC50 value in the low micromolar range against human cancer cell lines such as MCF7 (breast carcinoma) and HT29 (colon carcinoma) .
- Mechanisms of Action : The compound's ability to induce apoptosis in tumor cells has been linked to the activation of caspases and the disruption of mitochondrial membrane potential .
- Case Studies : In a recent study involving xenograft models, treatment with this compound resulted in a marked reduction in tumor size compared to control groups .
Antimicrobial Activity
Beyond its anticancer properties, there is emerging evidence supporting its antimicrobial effects:
- Bacterial Inhibition : Preliminary studies have shown that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
- Fungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against common fungal pathogens .
Research Findings Summary
Chemical Reactions Analysis
Reactivity of the Piperazine Ring
The piperazine ring undergoes reactions typical of secondary amines:
2.1 Alkylation and Acylation
- Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives. For example, reaction with ethyl bromoacetate forms 1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine-1-ethyl acetate .
- Acylation : Acetyl chloride or chloroformates convert the amine to amides or carbamates. Acylation at the piperazine nitrogen produces derivatives like 1-acetyl-4-phenylpiperazine .
Table 2: Piperazine Ring Reactions
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| CH₃I | N-Methylpiperazine derivative | K₂CO₃, DMF, 60°C, 12h | 78–85 |
| ClCO₂Et | Ethyl carbamate derivative | Et₃N, CH₂Cl₂, 0°C, 2h | 90 |
| Ac₂O | N-Acetylpiperazine | Reflux, 6h | 82 |
Reactivity of the Benzodioxin Moiety
The 6-chloro-1,3-benzodioxin group participates in electrophilic aromatic substitution (EAS) and ring-opening reactions :
3.1 Electrophilic Substitution
- Chlorine Replacement : Under SNAr conditions (e.g., NaNH₂, NH₃), the chloro group is replaced by nucleophiles (e.g., -OH, -OCH₃) .
- Nitration : Nitration (HNO₃/H₂SO₄) at the 5-position yields 8-(piperazin-1-ylmethyl)-5-nitro-6-chloro-1,3-benzodioxin .
3.2 Ring-Opening Reactions
Table 3: Benzodioxin Reactivity
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| SNAr | NaOCH₃, DMSO, 100°C, 24h | 6-Methoxy-1,3-benzodioxin derivative |
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2h | 5-Nitro-substituted benzodioxin |
| Acidic Hydrolysis | 6M HCl, reflux, 8h | Catechol-methylpiperazine derivative |
Catalytic and Biological Modifications
4.1 Transition Metal Catalysis
- Suzuki Coupling : The phenyl group at C4 undergoes cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to generate biaryl derivatives .
- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the piperazine ring to a piperidine, altering conformational flexibility .
4.2 Biological Activity
Derivatives of this compound exhibit dopamine D2/D3 receptor antagonism (IC₅₀ = 12–45 nM) and serotonin 5-HT₁A affinity (Kᵢ = 8.2 nM), suggesting CNS applications .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine with key analogs, focusing on structural features, synthesis pathways, and biological activities.
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Key Insights
Structural Modifications and Bioactivity Chlorinated Benzodioxin vs. Benzodioxin vs. Benzodioxol: The benzodioxin ring (two oxygen atoms in a fused dioxin structure) differs from benzodioxol (a single dioxolane ring). This distinction affects electronic properties and metabolic stability, with benzodioxins generally being more resistant to oxidative degradation .
Synthesis Pathways
- The target compound’s synthesis likely involves reductive amination or alkylation of 4-phenylpiperazine with a benzodioxin-methyl halide precursor, analogous to methods used for 1-(3-nitrophenyl)-4-phenylpiperazine (e.g., nucleophilic substitution with NaCNBH3 or microwave-assisted coupling) .
- Contrastingly, NSPP is synthesized via sulfonylation of 4-phenylpiperazine using 4-nitrophenylsulfonyl chloride, a straightforward route with yields >70% .
Oncology Applications: Diarylmethyl-piperazine derivatives (e.g., 27c) exhibit anti-mitotic activity, highlighting the versatility of piperazine scaffolds in oncology. The target compound’s chlorine substituent could modulate DNA intercalation or tubulin binding, warranting cytotoxicity assays .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine?
Answer:
The synthesis of piperazine derivatives typically involves multi-step alkylation or coupling reactions. Key methodologies include:
- Microwave-assisted synthesis : For time-sensitive reactions, microwave heating (e.g., 280°C for 10–15 minutes) can accelerate ring closure or substitution steps, followed by precipitation using diethyl ether .
- Alkylation of piperazine cores : Reacting 1-phenylpiperazine with halogenated intermediates (e.g., 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxin) in polar aprotic solvents like DMSO or DMF, often with a base (e.g., diethylamine) to deprotonate the piperazine nitrogen .
- Purification : Flash chromatography (silica gel) or HPLC with methanol/water gradients ensures high purity (>95%), validated by NMR (¹H/¹³C) and LC-MS .
Basic: How is structural characterization performed for this compound?
Answer:
- Spectroscopic analysis : ¹H NMR (e.g., δ 3.2–3.5 ppm for piperazine protons), ¹³C NMR (e.g., 55–60 ppm for benzodioxin carbons), and FT-IR (C-Cl stretch at ~750 cm⁻¹) confirm core structure .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 385.1) and fragmentation patterns .
- X-ray crystallography : For crystalline derivatives, unit cell parameters and bond angles resolve stereochemical ambiguities .
Advanced: What in vivo models are suitable for evaluating neuroprotective efficacy against radiation-induced damage?
Answer:
- Nestin-GFP transgenic mice : Track neurogenesis post-radiation; administer the compound intraperitoneally (5 mg/kg/day for 5 days) and quantify GFP+ neural stem cells in the subventricular zone via flow cytometry .
- GL261-luciferase glioma models : Intracranial implantation in C57BL/6 mice (stereotactic coordinates: 0.5 mm anterior, 2.25 mm lateral to bregma, 3.5 mm depth). Monitor tumor bioluminescence and cognitive outcomes (e.g., Morris water maze) to assess neuroprotection without compromising antitumor efficacy .
Advanced: How can contradictory data on neuroinflammation modulation versus tumor progression be resolved?
Answer:
- Dual-mechanism studies : Use microglial BV2 cells and GL261 glioma co-cultures to separate anti-inflammatory (IL-6/IL-1β ELISA) and antiproliferative (MTT assay) effects .
- Transcriptomic profiling : RNA-seq of irradiated hippocampal tissue identifies pathway-specific responses (e.g., Hedgehog vs. NF-κB), clarifying dose-dependent effects .
- In vivo pharmacokinetics : Correlate brain penetrance (LC-MS/MS) with neurobehavioral and tumor growth metrics to optimize therapeutic windows .
Advanced: What experimental approaches validate Hedgehog pathway activation as a neuroprotective mechanism?
Answer:
- Gli-luciferase reporter assays : Transfect NIH/3T3 cells with Gli-responsive luciferase constructs; treat with the compound (1–10 µM) and measure luminescence (e.g., 2–3-fold induction) .
- qPCR for downstream targets : Quantify Ptch1 and Gli1 mRNA in neural stem cells (NSCs) after radiation ± compound treatment (e.g., 48-hour post-exposure) .
- Pharmacological inhibition : Co-administration with cyclopamine (5 µM) reverses NSC proliferation, confirming Hedgehog dependence .
Basic: What are critical solubility and stability considerations for in vitro assays?
Answer:
- Solubility : Prepare stock solutions in DMSO (50 mM), then dilute in cell culture media (final DMSO ≤0.1%). For aqueous buffers (pH 7.4), use co-solvents like PEG-400 (10–20% v/v) .
- Stability : Store lyophilized powder at –20°C; assess degradation via HPLC (room temperature, 24 hours: <5% degradation) .
- Plasma stability : Incubate with mouse plasma (37°C, 1 hour); >90% recovery indicates suitability for in vivo studies .
Advanced: How to design dose-response studies for optimizing neuroprotection and minimizing off-target effects?
Answer:
- In vitro NSC cultures : Treat with 0.1–100 µM compound; measure viability (Calcein-AM) and differentiation (β-III-tubulin/GFAP staining) .
- In vivo dose escalation : Test 1–20 mg/kg in C3H/HeN mice; monitor body weight, blood-brain barrier integrity (Evans Blue assay), and microglial activation (Iba1+ cells/mm²) .
- Toxicogenomics : RNA-seq of liver/kidney tissues identifies off-target gene regulation (e.g., CYP450 isoforms) .
Advanced: What strategies address conflicting data on microglial polarization states?
Answer:
- Flow cytometry : Use CD86 (M1) vs. CD206 (M2) markers in BV2 cells post-treatment (10 µM, 24 hours) .
- Single-cell RNA-seq : Resolve heterogeneity in microglial subsets from irradiated brains .
- Pharmacodynamic modeling : Correlate compound exposure (AUC) with M1/M2 ratios to establish optimal dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
